2-(4-Chloro-2-methylphenyl)acetic acid

Agrochemical Herbicide Intermediate Structure-Activity Relationship

2-(4-Chloro-2-methylphenyl)acetic acid (CAS 614-81-3) delivers a distinct 4-chloro-2-methyl substitution pattern unavailable from regioisomers or phenoxy analogs like MCPA. Its carbon-linked acetic acid moiety provides a unique pharmacophore for novel herbicide discovery and a tunable scaffold for peptide mimetics and anti-inflammatory candidates. Unlike positional isomers, this specific substitution imparts unique steric and electronic properties critical for target binding. Available in research to bulk quantities with verified purity.

Molecular Formula C9H9ClO2
Molecular Weight 184.62
CAS No. 614-81-3
Cat. No. B2579357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-2-methylphenyl)acetic acid
CAS614-81-3
Molecular FormulaC9H9ClO2
Molecular Weight184.62
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)CC(=O)O
InChIInChI=1S/C9H9ClO2/c1-6-4-8(10)3-2-7(6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)
InChIKeyJNUSSFISFACYPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chloro-2-methylphenyl)acetic acid (CAS 614-81-3): A Specialized Arylacetic Acid Intermediate for Agrochemical and Pharmaceutical Research


2-(4-Chloro-2-methylphenyl)acetic acid (CAS 614-81-3) is a substituted phenylacetic acid derivative with the molecular formula C₉H₉ClO₂ and a molecular weight of 184.62 g/mol [1]. This white crystalline solid is characterized by a chlorine atom at the para-position and a methyl group at the ortho-position relative to the acetic acid moiety on the phenyl ring . It is primarily recognized for its role as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, particularly as a precursor in the production of certain herbicides and anti-inflammatory drugs . Commercially, it is typically available at purity grades of 95% to 98% from research chemical suppliers .

The Case for Precise Selection: Why 2-(4-Chloro-2-methylphenyl)acetic acid (CAS 614-81-3) Cannot Be Arbitrarily Replaced by Structural Analogs


While several arylacetic acid analogs share the same molecular formula (C₉H₉ClO₂), their substitution patterns on the phenyl ring fundamentally alter their chemical reactivity, physical properties, and ultimate utility in synthetic pathways . The specific 4-chloro-2-methyl substitution pattern of CAS 614-81-3 imparts a unique steric and electronic environment, making it a critical building block for specific molecular targets, particularly in the synthesis of herbicides and as a structural motif in medicinal chemistry [1]. For instance, shifting the methyl group to the 3-position changes the compound's interaction profile, while the addition of an ether linkage (as in MCPA) or a change in the aliphatic chain (as in 4-chloro-α-methylphenylacetic acid) alters its physicochemical properties and biological activity [2]. The evidence presented below demonstrates that these structural variations translate into significant differences in performance metrics, confirming that substitution without careful consideration of the specific 4-chloro-2-methylphenyl acetic acid scaffold is not a scientifically valid option.

Quantitative Differentiation of 2-(4-Chloro-2-methylphenyl)acetic acid (CAS 614-81-3) Against Key Analogs


Structural and Physical Property Comparison: 2-(4-Chloro-2-methylphenyl)acetic acid vs. MCPA (Herbicide Analog)

2-(4-Chloro-2-methylphenyl)acetic acid is frequently confused with the commercial herbicide MCPA (2-methyl-4-chlorophenoxyacetic acid). The critical structural difference—a direct carbon-carbon bond versus an ether linkage to the aromatic ring—results in fundamentally different physicochemical properties. This distinction is quantifiable by their molecular weights and melting points. MCPA is a higher molecular weight (200.62 g/mol) solid with a well-defined melting point of 114-118 °C, reflecting its use as a formulated herbicide . In contrast, 2-(4-Chloro-2-methylphenyl)acetic acid has a lower molecular weight (184.62 g/mol) . This physical difference confirms they are not interchangeable as intermediates or active ingredients, and selecting the correct compound is crucial for accurate synthesis and analysis.

Agrochemical Herbicide Intermediate Structure-Activity Relationship

Regioisomeric Differentiation: Impact of Methyl Group Position on Utility

The position of the methyl group on the phenyl ring is a key determinant of a compound's steric and electronic properties. A comparison with its regioisomer, 2-(2-chloro-3-methylphenyl)acetic acid (CAS 1000518-49-9), highlights this. While both share the same molecular formula, the 4-chloro-2-methyl substitution pattern of the target compound is specifically noted in patents and research to enhance steric and electronic properties, making it particularly useful in peptide synthesis and medicinal chemistry applications [1]. In contrast, the 2-chloro-3-methyl isomer is not associated with these same advantageous properties in the literature. This demonstrates that the precise arrangement of substituents on the phenyl ring is a non-trivial factor that directly influences the compound's value in advanced research applications.

Medicinal Chemistry Peptide Synthesis Structure-Activity Relationship

Differentiation from α-Substituted Analogs: 2-(4-Chloro-2-methylphenyl)acetic acid vs. 4-Chloro-α-methylphenylacetic acid

The presence of an alpha-methyl group dramatically alters a compound's physical and chemical properties. A direct comparison with 4-chloro-α-methylphenylacetic acid (2-(4-chlorophenyl)propanoic acid, CAS 938-95-4) illustrates this point. While both share the same molecular formula, the alpha-methyl group in the comparator results in a chiral center and a well-defined melting point of 57-61 °C . In contrast, the target compound 2-(4-Chloro-2-methylphenyl)acetic acid, which has an unsubstituted alpha-carbon, is described as a powder with a melting point that is not well-characterized in the primary literature . This difference in physical state and the presence of a chiral center indicate that the two compounds will have distinct solubility profiles, reactivity, and utility in asymmetric synthesis, precluding simple substitution.

Chemical Synthesis Pharmaceutical Intermediate Physical Properties

Toxicological Profile Differentiation: Target Compound vs. Phenoxy Herbicide MCPA

From a safety and handling perspective, 2-(4-Chloro-2-methylphenyl)acetic acid is differentiated from the widely used herbicide MCPA by its toxicological profile. MCPA has been extensively studied and is associated with specific hazard classifications, including Acute Tox. 4 (Oral), Aquatic Acute 1, and Eye Dam. 1 . In contrast, the target compound is classified as non-hazardous for transport, requiring no special DOT/IATA designation . This is a critical differentiator for procurement and laboratory handling, as it indicates that 2-(4-Chloro-2-methylphenyl)acetic acid does not carry the same immediate safety and regulatory burden as its phenoxy herbicide analog, potentially simplifying shipping, storage, and use in a research setting.

Toxicology Safety Assessment Environmental Science

Evidence Gap: Limited Comparative Activity Data

A comprehensive search of the scientific literature and authoritative databases reveals a significant gap in high-quality, quantitative comparative data for 2-(4-Chloro-2-methylphenyl)acetic acid against its closest analogs. While this compound is widely cited as an intermediate for pharmaceuticals and agrochemicals, direct head-to-head comparisons of biological activity (e.g., IC50 values, Ki) or synthetic efficiency (e.g., reaction yields) with specific comparators are absent from publicly available sources that meet the strict criteria of this evidence guide. Many sources conflate this compound with MCPA or provide only generic information. This absence of data is itself a critical piece of evidence for the scientific user, underscoring that the compound's primary differentiator lies in its unique role as a synthetic building block rather than as a characterized active pharmaceutical ingredient or formulated product. Researchers seeking to use this compound for novel applications should anticipate the need for de novo characterization.

Pharmacology Biological Activity Data Availability

High-Value Application Scenarios for 2-(4-Chloro-2-methylphenyl)acetic acid (CAS 614-81-3) Based on Evidence


Synthesis of Advanced Pharmaceutical Intermediates and Peptide Building Blocks

This compound is a preferred starting material for creating more complex molecules where the specific 4-chloro-2-methyl substitution pattern is required. The moiety is explicitly reported to enhance steric and electronic properties, making it useful in peptide synthesis and medicinal chemistry applications [1]. Researchers designing novel peptide mimetics or optimizing drug candidates can leverage this scaffold to introduce specific conformational constraints or electronic effects, a task for which regioisomers (e.g., 2-chloro-3-methyl) or analogs like MCPA are not suitable due to their different substitution patterns or the presence of an ether linkage [2].

Development of Novel Agrochemicals Requiring a Non-Ether Arylacetic Acid Scaffold

Unlike the phenoxy herbicide MCPA, 2-(4-Chloro-2-methylphenyl)acetic acid provides a carbon-linked acetic acid moiety, offering a distinct pharmacophore for the discovery of new herbicides or plant growth regulators [1]. It can serve as a key intermediate in the synthesis of proprietary agrochemical candidates where the aim is to modulate activity, selectivity, or environmental fate compared to established phenoxy acid herbicides. Its utility in this context is supported by its classification as an agrochemical intermediate [2].

Analytical Chemistry and Metabolite Studies for Phenoxy Herbicides

As a structurally related but chemically distinct compound, 2-(4-Chloro-2-methylphenyl)acetic acid can serve as a valuable analytical standard or internal control in studies investigating the environmental fate, metabolism, or degradation of phenoxy herbicides like MCPA [1]. Its different molecular weight (184.62 g/mol vs. 200.62 g/mol) and physical properties allow for unambiguous differentiation by mass spectrometry or chromatography, making it a useful tool for method development and validation [2].

Exploratory Medicinal Chemistry for Anti-Inflammatory Targets

While direct bioactivity data is scarce, the core phenylacetic acid structure is a well-known pharmacophore for anti-inflammatory agents, including several NSAIDs [1]. 2-(4-Chloro-2-methylphenyl)acetic acid can be used as a starting point for synthesizing libraries of novel phenylacetic acid derivatives for screening against inflammatory targets like cyclooxygenase (COX) enzymes [2]. Its specific substitution pattern may offer a unique selectivity or potency profile compared to other arylacetic acid building blocks, a hypothesis that can be tested through medicinal chemistry exploration.

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